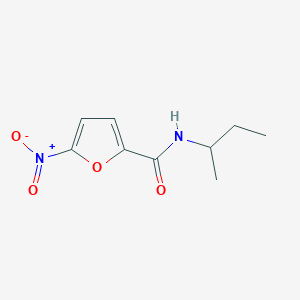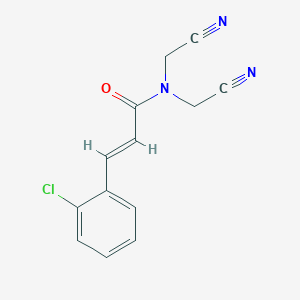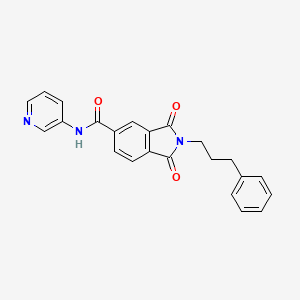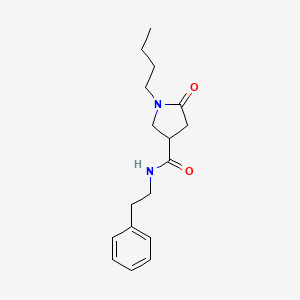
N-(butan-2-yl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE is an organic compound that belongs to the class of nitrofuran derivatives. This compound features a furan ring substituted with a nitro group and an amide linkage to a sec-butyl group. Nitrofuran derivatives are known for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE typically involves the nitration of a furan derivative followed by amide formation. One common method includes the nitration of 2-furanamide to introduce the nitro group at the 5-position. This is followed by the reaction with sec-butylamine to form the desired compound. The reaction conditions often involve the use of nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids under controlled temperatures to avoid over-nitration.
Industrial Production Methods
Industrial production of N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, concentration, and reaction time is crucial. Post-synthesis, the compound is purified using techniques like recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives, such as the conversion of the nitro group to an amine.
Substitution: The furan ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include amino derivatives, halogenated furans, and various substituted furan compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial resistance mechanisms.
Medicine: Its potential antitumor activity is being explored for the development of new cancer therapies.
Industry: The compound is used in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage bacterial DNA, proteins, and cell membranes, leading to cell death. The sec-butyl group enhances the compound’s lipophilicity, facilitating its penetration into bacterial cells. The furan ring structure allows for interactions with various molecular targets, contributing to its broad-spectrum activity.
Comparison with Similar Compounds
Similar Compounds
N-(SEC-BUTYL)-2-NITROFURAN: Similar structure but lacks the amide linkage.
N-(SEC-BUTYL)-5-NITROTHIOPHENE: Contains a thiophene ring instead of a furan ring.
N-(SEC-BUTYL)-5-NITROBENZAMIDE: Features a benzene ring instead of a furan ring.
Uniqueness
N-(SEC-BUTYL)-5-NITRO-2-FURAMIDE is unique due to its combination of a nitro group, a furan ring, and an amide linkage to a sec-butyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C9H12N2O4 |
|---|---|
Molecular Weight |
212.20 g/mol |
IUPAC Name |
N-butan-2-yl-5-nitrofuran-2-carboxamide |
InChI |
InChI=1S/C9H12N2O4/c1-3-6(2)10-9(12)7-4-5-8(15-7)11(13)14/h4-6H,3H2,1-2H3,(H,10,12) |
InChI Key |
QRBOMDOFHIYOCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(O1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Methyl 3-[(4-methylpiperazin-1-yl)carbonyl]-5-nitrobenzoate](/img/structure/B11022815.png)
![Propyl 4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}benzoate](/img/structure/B11022833.png)

![5-(furan-2-yl)-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-3-carboxamide](/img/structure/B11022841.png)
![2-(butan-2-yl)-N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11022850.png)
![1-(4-methoxyphenyl)-5-oxo-N-[(2E)-5-(phenoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]pyrrolidine-3-carboxamide](/img/structure/B11022852.png)
![N~1~-(4-methoxyphenethyl)-2-[(1-oxo-1H-isochromen-3-yl)methyl]benzamide](/img/structure/B11022854.png)
![(2R)-{[(6-oxo-3-phenylpyridazin-1(6H)-yl)acetyl]amino}(phenyl)ethanoic acid](/img/structure/B11022855.png)

![5-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B11022863.png)

![1-[(4-Methylphenyl)sulfonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B11022885.png)
